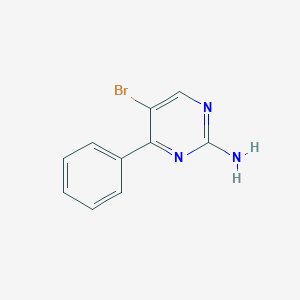

2-Amino-5-bromo-4-phenylpyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the chemical world. nih.gov Its presence in the nucleobases uracil (B121893), thymine, and cytosine underscores its critical role in the very blueprint of life, DNA and RNA. nih.govbohrium.com This inherent biological relevance has made pyrimidine and its derivatives a subject of intense study in heterocyclic chemistry. nih.gov The structural diversity achievable through substitution on the pyrimidine ring allows for the fine-tuning of electronic and steric properties, making it an attractive scaffold for the synthesis of complex molecules with a wide array of applications. bohrium.com

Pyrimidine Derivatives as Privileged Structures in Medicinal Chemistry

In the field of medicinal chemistry, the pyrimidine nucleus is classified as a "privileged scaffold." bohrium.comnih.gov This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a basis for the development of a diverse range of therapeutic agents. mdpi.com The ability of pyrimidine derivatives to interact with biomolecules such as enzymes and receptors through various non-covalent interactions is a key factor in their success. nih.govresearchgate.net Consequently, the pyrimidine motif is found in a multitude of FDA-approved drugs for treating a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions. nih.govnih.gov The continuous exploration of pyrimidine-based compounds is a testament to their enduring importance in the quest for novel and more effective medicines. nih.gov

Academic Research Focus on 2-Amino-5-bromo-4-phenylpyrimidine and Related Analogues

This compound belongs to the class of substituted aminopyrimidines, a group of compounds that has garnered significant attention in academic research. The 2-amino group provides a crucial hydrogen bond donor and acceptor site, which is often pivotal for biological activity. The substituents at the 4 and 5 positions—a phenyl group and a bromine atom, respectively—offer further opportunities for molecular interactions and synthetic modifications. The bromine atom, in particular, can serve as a handle for cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Research involving this compound and its analogues has followed several key trajectories. A significant area of investigation has been its utilization as a versatile intermediate in organic synthesis. The reactivity of the bromine atom and the amino group allows for a wide range of chemical transformations, leading to the creation of extensive libraries of novel compounds.

Furthermore, numerous studies have focused on the biological evaluation of derivatives of this scaffold. For instance, various 2-phenylpyrimidine (B3000279) derivatives have been designed and synthesized as potential antifungal agents that target the enzyme CYP51. nih.gov In the context of cancer research, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been discovered as novel inhibitors of ULK1, a protein involved in autophagy, a process that cancer cells can use to survive. These inhibitors have been shown to block autophagy and induce apoptosis in non-small cell lung cancer cells. nih.gov The structural framework of this compound provides a robust starting point for the design of molecules with specific biological activities.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 85658-55-5 | clearsynth.com |

| Molecular Formula | C10H8BrN3 | matrixscientific.com |

| Molecular Weight | 250.10 g/mol | matrixscientific.com |

| Synonyms | 5-bromo-4-phenylpyrimidin-2-amine | clearsynth.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUHHAQAUXBQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463069 | |

| Record name | 2-Amino-5-bromo-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85658-55-5 | |

| Record name | 2-Amino-5-bromo-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies

Cross-Coupling Reactions on the 2-Amino-5-bromo-4-phenylpyrimidine Scaffold

The presence of a bromine atom at the C-5 position makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the pyrimidine (B1678525) ring.

Palladium-Catalyzed C-C Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium catalysts are widely employed for the functionalization of aryl halides. libretexts.org The Suzuki-Miyaura and Sonogashira couplings are particularly prominent examples, enabling the formation of biaryl systems and alkynylated derivatives, respectively.

The Suzuki-Miyaura coupling involves the reaction of an organoboron reagent, typically a boronic acid or its ester, with a halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or heteroaryl boronic acid to furnish the corresponding 5-aryl- or 5-heteroaryl-2-amino-4-phenylpyrimidine derivative. While specific examples for this exact substrate are not extensively documented in readily available literature, the successful Suzuki-Miyaura coupling of other brominated pyrimidines, such as 2,4-dichloropyrimidines and halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones, suggests that this transformation is highly feasible. mdpi.comnih.gov The general catalytic cycle proceeds through oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. libretexts.org

| Catalyst System | Coupling Partner | Product Type | Reference |

| Pd(PPh₃)₄, Base | Arylboronic acid | 5-Aryl-2-amino-4-phenylpyrimidine | libretexts.orgmdpi.com |

| Pd(dppf)Cl₂, Base | Heteroarylboronic acid | 5-Heteroaryl-2-amino-4-phenylpyrimidine | nih.gov |

The Sonogashira coupling provides a direct route to alkynylated pyrimidines by reacting the brominated scaffold with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The resulting 2-amino-5-alkynyl-4-phenylpyrimidines are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials. The Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been reported to proceed in good yields, indicating the applicability of this methodology to the this compound scaffold. scirp.orgresearchgate.net

| Catalyst System | Coupling Partner | Product Type | Reference |

| Pd(PPh₃)₂Cl₂/CuI, Amine Base | Terminal Alkyne | 2-Amino-5-alkynyl-4-phenylpyrimidine | organic-chemistry.orgscirp.org |

| Pd(CF₃COO)₂/PPh₃/CuI, Et₃N | Substituted Alkyne | 2-Amino-5-(substituted-alkynyl)-4-phenylpyrimidine | researchgate.net |

Nickel-Catalyzed Cross-Coupling Reactions

In recent years, nickel has emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts can often mediate couplings of less reactive electrophiles, such as aryl chlorides, and offer complementary reactivity to their palladium counterparts. libretexts.org Nickel-catalyzed Suzuki-Miyaura couplings of brominated heterocycles, including 5-bromopyrimidine, have been successfully demonstrated, often using ligands such as bis(tricyclohexylphosphine)nickel(II) dichloride. nih.govcmu.edu These reactions provide an efficient route to biaryl compounds under relatively mild conditions. The general mechanism for nickel-catalyzed Suzuki-Miyaura coupling mirrors that of palladium, involving oxidative addition, transmetalation, and reductive elimination steps. cmu.edu

| Catalyst System | Coupling Partner | Product Type | Reference |

| NiCl₂(PCy₃)₂, Base | Arylboronic acid | 5-Aryl-2-amino-4-phenylpyrimidine | nih.gov |

| Ni(cod)₂/Ligand, Base | Heterocyclic boronic acid | 5-Heterocyclic-2-amino-4-phenylpyrimidine | nih.gov |

Site-Specific C-C Bond Formation at the C-5 Position of the Pyrimidine Ring

Beyond traditional cross-coupling reactions, other methods for site-specific C-C bond formation at the C-5 position of the pyrimidine ring are of significant interest. Directed metalation strategies, for instance, can provide a route to functionalize specific C-H bonds. While direct C-H activation at the C-5 position of a pre-existing pyrimidine ring can be challenging, the presence of the amino group at C-2 and the phenyl group at C-4 can influence the electronic properties of the ring, potentially facilitating such transformations under specific conditions. rsc.org

Alternatively, lithiation of the pyrimidine ring followed by quenching with an electrophile is a powerful method for C-C bond formation. The regioselectivity of lithiation is often directed by the substituents on the ring. For 2-amino-4-phenylpyrimidine derivatives, the directing effect of the amino group and the electronic nature of the phenyl substituent would play a crucial role in determining the site of metalation.

Nucleophilic Aromatic Substitution (SNAr) and SN(H) Reactions on Halogenated Pyrimidines

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the electronegative nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group like bromine is present. youtube.com

Vicarious nucleophilic substitution of hydrogen (VNS) is another important reaction for functionalizing electron-deficient heterocycles. This reaction involves the substitution of a hydrogen atom, typically ortho or para to a nitro group or in a highly electron-deficient ring system, by a nucleophile carrying a leaving group. While less common for pyrimidines compared to nitroaromatics, under specific conditions, related SN(H) reactions can occur where a hydride is formally replaced.

| Nucleophile | Product Type | Reference |

| Primary/Secondary Amine | 5-Amino-2-amino-4-phenylpyrimidine derivative | researchgate.net |

| Alkoxide | 5-Alkoxy-2-amino-4-phenylpyrimidine | acs.org |

| Thiolate | 5-Thio-2-amino-4-phenylpyrimidine | researchgate.net |

Other Functional Group Interconversions of the Pyrimidine Core

Amination Reactions of Brominated Pyrimidines

The introduction of an additional amino group at the C-5 position can be achieved through amination reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org The reaction is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the amine. The amination of this compound with various primary or secondary amines would yield a library of 2,5-diamino-4-phenylpyrimidine derivatives, which are of interest in medicinal chemistry. wikipedia.orgacsgcipr.org The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.orgnih.gov

| Catalyst System | Amine | Product Type | Reference |

| Pd(dba)₂/BINAP, NaOtBu | Primary Amine | N⁵-Alkyl/Aryl-2-amino-4-phenylpyrimidine | wikipedia.org |

| Pd₂ (dba)₃/XPhos, K₃PO₄ | Secondary Amine | N⁵,N⁵-Dialkyl/Aryl-2-amino-4-phenylpyrimidine | nih.gov |

| Pd(OAc)₂/tBuBrettPhos, LiHMDS | Heterocyclic Amine | 5-(Heterocyclyl-amino)-2-amino-4-phenylpyrimidine | acs.org |

Oxidative Transformations of Dihydropyrimidine (B8664642) Intermediates

The synthesis of the aromatic this compound often proceeds through a dihydropyrimidine intermediate, which is subsequently subjected to an oxidative aromatization step. This dehydrogenation is a critical transformation that converts the non-aromatic dihydropyrimidine ring into a stable aromatic pyrimidine system. The efficiency and outcome of this oxidation can be influenced by the choice of oxidizing agent, solvent, and reaction conditions.

The direct precursor to this compound is typically a 2-amino-5-bromo-4-phenyl-1,4-dihydropyrimidine or a related tautomer. These intermediates are commonly synthesized via a Biginelli-type condensation reaction, which involves the multicomponent reaction of an aldehyde (benzaldehyde), a β-dicarbonyl compound (or a synthetic equivalent that introduces the 5-bromo substituent), and guanidine (B92328) (to provide the 2-amino group).

While direct research on the oxidation of the specific 2-amino-5-bromo-4-phenyl-1,4-dihydropyrimidine is not extensively detailed in publicly available literature, the oxidative aromatization of structurally similar dihydropyrimidines has been well-documented. These studies provide valuable insights into the types of reagents and conditions that are effective for this transformation.

General Strategies for Oxidative Aromatization:

A variety of oxidizing agents have been successfully employed for the dehydrogenation of dihydropyrimidines. These can be broadly categorized into several groups:

Metal-Based Reagents: Salts of metals such as copper, cerium, and manganese are effective catalysts or stoichiometric oxidants.

Non-Metal Oxidants: Reagents like quinones, peroxides, and iodine have also been used.

Aerobic Oxidation: In some cases, molecular oxygen from the air can serve as the terminal oxidant, often in the presence of a catalyst.

Detailed Research Findings on Structurally Related Compounds:

Research into the oxidation of dihydropyrimidines provides a framework for understanding the transformation leading to compounds like this compound.

One study on the synthesis of 4-aryl-5-alkynylpyrimidines involved the oxidation of a closely related intermediate, 2-(5-bromo-3,4-dihydropyrimidin-4-yl)-4-methylphenol. researchgate.net Initial attempts at aromatization through aerobic oxidation resulted in a low yield (15%) of the desired pyrimidine. researchgate.net More effective methods were subsequently developed using other oxidizing agents. For instance, the use of manganese oxide (MnO₂) or aqueous potassium ferrocyanide (K₃[Fe(CN)₆]) provided the aromatized products in much higher yields. researchgate.net

Another general and mild procedure for the oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines utilizes a catalytic amount of a copper(II) salt with tert-butylhydroperoxide (TBHP) as the terminal oxidant. nih.gov This method has been shown to be broadly applicable to a range of dihydropyrimidine derivatives. nih.gov

Ceric ammonium (B1175870) nitrate (B79036) (CAN) is another powerful oxidizing agent that has been used for the aromatization of dihydropyrimidines. researchgate.net It is known for its ability to effect a one-electron oxidation and is often used in the synthesis of various heterocyclic compounds. wikipedia.org

The following tables summarize the findings from studies on the oxidative aromatization of various dihydropyrimidine intermediates that are structurally analogous to the precursor of this compound.

Table 1: Oxidative Aromatization of a 5-Bromo-3,4-dihydropyrimidine Derivative researchgate.net

| Oxidizing Agent | Solvent | Conditions | Yield of Aromatized Product |

| Air (O₂) | Dichloromethane | Reflux, 3h | 15% |

| MnO₂ | Dichloromethane | Room Temp., 30 min | 89% |

| K₃[Fe(CN)₆] (aq) | Dichloromethane | Room Temp., 30 min | 91% |

Table 2: General Copper-Catalyzed Oxidation of Dihydropyrimidines nih.gov

| Substrate | Oxidant System | Solvent | Conditions | Yield |

| 4-Aryl-dihydropyrimidinone | CuCl₂ (cat.), K₂CO₃, TBHP | Acetonitrile | Room Temp. | High |

| 4-Aryl-dihydropyrimidine | CuCl₂ (cat.), K₂CO₃, TBHP | Acetonitrile | Room Temp. | High |

Medicinal Chemistry and Biological Activity Investigations

Pyrimidine (B1678525) Scaffold as a Prominent Moiety in Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. nih.govmdpi.com This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. ijpsonline.comijpsonline.com The versatility of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activities. ijpsonline.com

Over the past several decades, pyrimidine derivatives have been successfully developed into a multitude of therapeutic agents with a broad spectrum of applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular drugs. mdpi.comresearchgate.net The ability of the pyrimidine ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules is a key factor in its success as a pharmacophore. ijpsonline.com Slight modifications to the substitution pattern on the pyrimidine ring can lead to significant changes in biological activity, a principle that is extensively exploited in drug design and optimization. ijpsonline.com

Biological Activities of 2-Amino-5-bromo-4-phenylpyrimidine Derivatives

Building upon the established therapeutic potential of the pyrimidine scaffold, researchers have investigated various substituted derivatives to explore novel pharmacological activities. The compound this compound and its analogues have been the subject of several studies, revealing a range of biological effects.

Anticancer and Antitumor Potential

The potential of this compound derivatives as anticancer agents has been explored, with some compounds showing promising activity. A notable example is the compound 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), which was investigated in a Phase I clinical study as an oral interferon inducer in cancer patients. nih.gov In this study involving 59 patients, one individual with malignant melanoma demonstrated evidence of tumor regression. nih.gov This finding, although isolated, suggests a potential antitumor effect for this class of compounds. Further research into derivatives of this compound has also pointed towards their potential in oncology. For instance, some substituted aminopyrimidine derivatives have shown inhibitory activity against various cancer cell lines. nih.gov

Additionally, related structures have been shown to possess anticancer properties. For example, a series of novel 2-substituted benzimidazole (B57391) derivatives, which share some structural similarities with the pyrimidine core, exhibited antitumor activity against human hepatocellular carcinoma (HEPG2), human breast adenocarcinoma (MCF7), and human colon carcinoma (HCT 116) cell lines, with IC50 values below 10 microg/ml. nih.gov

Table 1: Anticancer and Antitumor Activity of Selected Pyrimidine Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

| 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP) | Malignant Melanoma | Evidence of tumor regression in one patient | nih.gov |

| Substituted 4-chloro-pyrimidine-5-carbonitriles | Leukemia | High inhibitory activity | nih.gov |

| Substituted 4-substituted-amino-pyrimidine-5-carbonitriles | Leukemia | High inhibitory activity | nih.gov |

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

Derivatives of this compound have demonstrated notable antimicrobial properties, encompassing both antibacterial and antifungal activities. The presence of a bromine atom on the pyrimidine ring appears to contribute to this biological effect.

In terms of antifungal activity, 5-bromo-4-phenylpyrimidine (B1270521) has been reported to possess fungicidal activity against Trichophyton mentagrophytes and Botrytis cinerea. google.com Furthermore, a study on novel pyrimidine derivatives containing an amide moiety revealed that compounds with a bromo-substituent exhibited significant antifungal activity. frontiersin.orgnih.gov For example, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide showed high inhibition rates against Phomopsis sp. frontiersin.orgnih.gov

Regarding antibacterial activity, various 2-aminopyrimidine (B69317) derivatives have been synthesized and evaluated. researchgate.net A new thiophenyl-pyrimidine derivative has been reported as an effective antibacterial agent against Gram-positive strains, showing higher potency than vancomycin (B549263) and methicillin (B1676495) against MRSA and VREs. rsc.org While specific studies on the antibacterial action of this compound are limited, the general antibacterial potential of substituted pyrimidines is well-documented. nih.gov

Table 2: Antimicrobial Activity of Selected Brominated Pyrimidine Derivatives

| Compound | Target Organism | Activity | Reference |

| 5-bromo-4-phenylpyrimidine | Trichophyton mentagrophytes | Fungicidal | google.com |

| 5-bromo-4-phenylpyrimidine | Botrytis cinerea | Fungicidal | google.com |

| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 100% inhibition | frontiersin.orgnih.gov |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 100% inhibition | frontiersin.orgnih.gov |

Antiviral Activities

The antiviral potential of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives has been a subject of investigation. A study focusing on the synthesis and antiviral evaluation of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones revealed that some of these compounds were active against various virus strains, although their efficacy was often close to their toxicity threshold. nih.gov The lead compound in this series, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, was noted for its immunomodulatory activity, which may be linked to its antiviral and antitumor effects. nih.gov

The antiviral assays were conducted against a panel of viruses in different cell cultures. The activity was determined by the inhibition of virus-induced cytopathicity. nih.gov

Table 3: Antiviral Activity of 6-Substituted-2-amino-5-bromo-4(3H)-pyrimidinone Derivatives

| Compound | Virus Strain | Cell Culture | 50% Effective Concentration (EC₅₀) (µg/mL) | 50% Cytotoxic Concentration (CC₅₀) (µg/mL) | Reference |

| 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone | Feline Corona Virus (FIPV) | CRFK | >100 | >100 | nih.gov |

| 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone | Feline Herpes Virus | CRFK | 20 | 100 | nih.gov |

| 2-amino-5-bromo-6-(4-fluorophenyl)-4(3H)-pyrimidinone | Feline Corona Virus (FIPV) | CRFK | >100 | >100 | nih.gov |

| 2-amino-5-bromo-6-(4-fluorophenyl)-4(3H)-pyrimidinone | Feline Herpes Virus | CRFK | >100 | >100 | nih.gov |

Anti-inflammatory and Antioxidant Properties

The pyrimidine scaffold is associated with both anti-inflammatory and antioxidant activities. The introduction of specific substituents can modulate these properties. Several studies have highlighted that the presence of electron-withdrawing groups, such as a bromo (Br) substituent, on the pyrimidine nucleus can enhance antioxidant activity by increasing the molecule's ability to penetrate lipid membranes and scavenge reactive oxygen species (ROS). ijpsonline.comresearchgate.net

While direct studies on the anti-inflammatory and antioxidant properties of this compound are not extensively documented, related compounds have shown significant effects. For instance, a newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, demonstrated anti-inflammatory effects in lipopolysaccharide-activated primary microglial cells by inhibiting the production of pro-inflammatory mediators. nih.gov This suggests that the bromo-phenyl moiety could contribute to anti-inflammatory actions.

Furthermore, various pyrimidine derivatives have been evaluated for their antioxidant potential through assays such as DPPH radical scavenging and inhibition of lipid peroxidation. ijpsonline.comnih.gov The substitution of SH and NH2 groups at the second position of the pyrimidine ring has been shown to contribute to better antioxidant activity. researchgate.net

Enzyme and Receptor Inhibitory Activities

The structural features of this compound and its derivatives make them candidates for interacting with various enzymes and receptors, which are key targets in drug discovery.

One area of investigation has been their potential as kinase inhibitors. A study on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives identified them as novel inhibitors of UNC51-like kinase 1 (ULK1), a key enzyme in the autophagy process, which is a target in cancer therapy. nih.gov The most active compound in this series, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, showed strong inhibitory activity against ULK1 kinase and inhibited the proliferation of A549 non-small cell lung cancer cells. nih.gov

In terms of receptor antagonism, derivatives of 2-aminopyrimidine have been explored for their activity at adenosine (B11128) receptors. A study on 2-amino-4,6-diarylpyrimidine-5-carbonitriles identified them as potent and selective A1 adenosine receptor (A1AR) antagonists. diva-portal.org The cyano group at the 5-position was found to increase the acidity of the exocyclic amino group, leading to stronger binding to the receptor. diva-portal.org While this study did not specifically investigate this compound, it highlights the potential of the 2-aminopyrimidine scaffold to interact with G protein-coupled receptors.

Table 4: Enzyme and Receptor Inhibitory Activity of Related Pyrimidine Derivatives

| Compound Series | Target | Activity | Reference |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | ULK1 Kinase | Inhibition | nih.gov |

| 2-amino-4,6-diarylpyrimidine-5-carbonitriles | A1 Adenosine Receptor | Antagonism | diva-portal.org |

Kinase Inhibition (e.g., Tyrosine Kinase, Cyclin-Dependent Kinase, ABL Kinase)

While direct studies on the kinase inhibitory profile of this compound are not extensively available in the reviewed scientific literature, the activity of structurally related analogues provides significant insight into its potential. The 2-aminopyrimidine core is a well-established hinge-binding motif, crucial for anchoring inhibitors into the ATP-binding pocket of various kinases. uniroma1.it

Research into 5-bromo-pyrimidine derivatives has identified potent inhibitors of Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia. nih.gov In one study, a series of 5-bromo-pyrimidine analogues were synthesized and evaluated, with several compounds demonstrating low micromolar to nanomolar inhibitory activity against Bcr-Abl kinase. nih.govresearchgate.net For example, compounds incorporating the 5-bromo-2-aminopyrimidine core attached to a thiazole (B1198619) ring, similar to the structure of the multi-kinase inhibitor Dasatinib, showed significant potency. researchgate.net

Furthermore, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been developed as potent and selective inhibitors of UNC-51-like kinase 1 (ULK1), a serine/threonine kinase that plays a critical role in initiating autophagy. nih.gov One of the most active compounds in this series, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s) , showed strong inhibitory activity against ULK1 and effectively blocked autophagy in non-small cell lung cancer (NSCLC) cells. nih.govresearchgate.net The 5-bromo substituent is noted to provide interactions that insert into the back pocket of the kinase. nih.gov

The broader class of 2-aminopyrimidine derivatives has yielded highly selective inhibitors for various other kinases. For instance, specific substitution patterns have led to potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and Janus Kinase 2 (JAK2). nih.govnih.gov A 2-aminopyrimidine derivative, compound 2n , was identified as a highly selective FGFR4 inhibitor with an IC₅₀ of 2.6 nM, showing complete sparing of other FGFR isoforms. nih.gov This highlights how modifications to the core 2-aminopyrimidine structure can achieve high target specificity.

The table below summarizes the inhibitory activities of several structurally related pyrimidine analogues against various kinases.

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| Compound 2n (2-aminopyrimidine derivative) | FGFR4 | 2.6 |

| Compound 3s (5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative) | ULK1 | Data not specified as IC₅₀, but described as most active in series |

| Compound 12k (aminopyridine derivative) | JAK2 | 6 |

| Compound 12l (aminopyridine derivative) | JAK2 | 3 |

| Dasatinib (contains a 2-aminopyrimidine motif) | Bcr-Abl | <1 |

Deubiquitinase Inhibition (e.g., USP1/UAF1)

A review of the scientific literature did not yield studies investigating the inhibitory activity of this compound against deubiquitinase enzymes, such as the USP1/UAF1 complex.

Glycosidase Inhibition (e.g., Alpha Amylase, Alpha-Glucosidase)

Based on a review of the available scientific literature, there is no reported research on the inhibitory effects of this compound on glycosidase enzymes like alpha-amylase or alpha-glucosidase.

Neuraminidase Inhibition

A search of the scientific literature did not provide any evidence of this compound being investigated as a neuraminidase inhibitor.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict how a molecule, known as a ligand, will bind to a receptor. This technique is crucial for understanding the interaction between 2-Amino-5-bromo-4-phenylpyrimidine and its biological targets at an atomic level.

Prediction of Binding Modes and Affinities with Biological Receptors

Molecular docking has been employed to study how derivatives of this compound interact with various biological targets. For example, research on similar pyrimidine (B1678525) derivatives has explored their potential to inhibit human cyclin-dependent kinase 2 (CDK2), a protein involved in cancer. These studies predict the most stable binding positions and calculate the binding affinity, which indicates how strongly the compound may inhibit the target. The different parts of the molecule, including the phenyl and pyrimidine rings and the amino and bromo groups, are all important for these interactions.

Identification of Key Amino Acid Residues in Active Sites

A significant result of molecular docking is the identification of specific amino acids in the receptor's active site that are crucial for binding. For some pyrimidine derivatives, docking studies have shown that hydrogen bonds can form between the ligand and amino acids like THR 165, GLU 12, and LYS 33. nih.gov Additionally, interactions between the molecule and residues such as VAL 63, ILE 10, and VAL 18 contribute to the stability of the complex. nih.gov These findings are vital for designing more effective and selective inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, offer detailed insights into the electronic properties of molecules. These calculations are key to understanding the inherent reactivity and interaction capabilities of compounds like this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic behavior. The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical reactivity and stability. irjweb.com A smaller energy gap suggests that a molecule is more reactive. For this compound and its analogs, these calculations can help predict their reactivity and potential for charge-transfer interactions with biological targets. sigmaaldrich.comnih.gov

Below is an illustrative data table showing the type of results obtained from such analyses.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Illustrative Pyrimidine Derivative 1 | -6.8 | -1.5 | 5.3 |

| Illustrative Pyrimidine Derivative 2 | -7.1 | -1.3 | 5.8 |

| Illustrative Pyrimidine Derivative 3 | -6.5 | -1.8 | 4.7 |

Note: This data is for illustrative purposes and represents the kind of information generated from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a tool used to visualize the distribution of charge in a molecule, which helps in predicting where it might undergo chemical reactions. An MEP map shows areas with negative potential (often colored red), which are electron-rich, and areas with positive potential (usually blue), which are electron-poor. For this compound, MEP analysis would likely indicate negative potential around the nitrogen atoms, suggesting they can act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group would show positive potential, indicating they can act as hydrogen bond donors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method that seeks to find a mathematical connection between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that most influence activity, QSAR models can be used to predict the effectiveness of new, yet-to-be-synthesized compounds. nih.gov

For a series of derivatives of this compound, a QSAR model could be created to predict their ability to inhibit a particular enzyme. nih.gov This would involve using a set of compounds with known activities to build the model, along with calculated molecular properties like hydrophobicity, electronic parameters, and steric parameters. The resulting QSAR equation can then guide the creation of new analogs with potentially enhanced activity.

In Silico ADME-Tox Prediction and Drug-Likeness Assessment

The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug in humans. This assessment is often based on the compound's physicochemical properties, which influence its pharmacokinetic behavior.

Physicochemical Properties and Drug-Likeness

A foundational approach to determining drug-likeness is the application of Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 g/mol , a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN₃ | matrixscientific.com |

| Molecular Weight | 250.10 g/mol | matrixscientific.comnih.gov |

| Hydrogen Bond Donors | 1 | Estimated from structure |

| Hydrogen Bond Acceptors | 3 | Estimated from structure |

| Predicted pKa | 1.89 | nih.gov |

An analysis of this compound against Lipinski's Rule of Five suggests a favorable profile for oral bioavailability.

Table 2: Drug-Likeness Assessment of this compound based on Lipinski's Rule of Five

| Parameter | Value | Rule | Compliance |

| Molecular Weight | 250.10 g/mol | ≤ 500 g/mol | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| logP | Not available | ≤ 5 | - |

Predicted ADME Profile

While a specific and comprehensive in silico ADME-Tox study for this compound is not prominently available in the reviewed scientific literature, general predictions can be inferred based on its structural features and data from related pyrimidine derivatives. Computational models for ADME prediction are crucial tools in early-stage drug development. researchgate.net

Absorption: The compound's compliance with Lipinski's Rule of Five suggests good potential for oral absorption. The relatively low molecular weight and number of hydrogen bond donors and acceptors are generally associated with favorable membrane permeability. Studies on other aminopyrimidine derivatives have also indicated high gastrointestinal absorption. nih.gov

Distribution: The distribution of a drug throughout the body is influenced by factors such as its lipophilicity and plasma protein binding. While specific data for this compound is lacking, its structural characteristics suggest it may exhibit moderate distribution into various tissues.

Metabolism: The pyrimidine core is a common scaffold in many therapeutic agents and is known to be metabolized by cytochrome P450 (CYP) enzymes. The phenyl and bromo substituents on the pyrimidine ring of the target compound will influence its metabolic stability and the specific CYP isoforms involved in its biotransformation. For instance, some aminopyrimidine derivatives have been predicted to not be significant inhibitors of major CYP enzymes like CYP2D6. nih.gov

Excretion: The route and rate of excretion are dependent on the compound's metabolism and physicochemical properties. Metabolites of the compound are likely to be more polar, facilitating renal clearance.

Toxicity: Early prediction of toxicity is a critical component of in silico assessment. While no specific toxicity data for this compound was found, pyrimidine-based compounds exhibit a wide range of toxicological profiles. Further computational and experimental studies would be necessary to ascertain its potential for cytotoxicity, genotoxicity, or other adverse effects.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes for Functionalized Pyrimidines

The creation of pyrimidines with diverse and complex functional groups is crucial for exploring their full potential. nih.gov Traditional synthesis methods are often being replaced by more innovative and efficient protocols. A significant area of development is the use of multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single step, saving time and resources. bohrium.comnih.gov

One such novel approach is the regioselective, iridium-catalyzed multicomponent synthesis that produces pyrimidines from amidines and up to three different alcohols. nih.govorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. bohrium.comacs.org This method is highly efficient, with reported yields of up to 93% for a variety of 38 different pyrimidines, and is particularly useful for creating unsymmetrically substituted pyrimidines. nih.govorganic-chemistry.orgacs.org

Other modern synthetic strategies include:

Copper-Catalyzed Cyclizations : These methods enable the synthesis of diversely functionalized pyrimidines from simple ketones and nitriles under basic conditions, offering a facile and economical route. organic-chemistry.org

Microwave-Assisted Cycloadditions : Microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of fluoroalkyl-substituted pyrimidines. mdpi.com

Oxidative Annulation : An efficient three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol can produce pyrimidine (B1678525) derivatives, demonstrating good tolerance for various functional groups. organic-chemistry.org

Synthesis of Diamino Pyrimidines : A practical protocol has been developed for synthesizing 2-aryl-5-benzylpyrimidine-4,6-diamines from readily available substituted 2-benzylidenemalononitriles and benzamidines, which has potential applications in medicinal chemistry. organic-chemistry.org

These advanced synthetic routes provide chemists with powerful tools to generate large libraries of functionalized pyrimidines for screening and development. nih.gov

Expansion of Therapeutic Applications for Pyrimidine Derivatives

The pyrimidine core is a privileged scaffold in drug discovery, present in numerous approved drugs. tandfonline.comnih.gov Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows it to interact effectively with a wide range of biological targets. nih.gov Research continues to expand the therapeutic applications of pyrimidine derivatives into new and challenging disease areas.

Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including:

Anticancer tandfonline.com

Antiviral nih.gov

Antifungal nih.gov

Antibacterial nih.gov

Anti-inflammatory nih.gov

Antihypertensive nih.gov

A key area of emerging research is the development of pyrimidine-based inhibitors for specific molecular targets implicated in diseases. For instance, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as novel inhibitors of UNC51-like kinase 1 (ULK1). nih.gov ULK1 is a protein that plays a crucial role in initiating autophagy, a process that cancer cells can exploit to survive. nih.gov Inhibiting ULK1 can block this survival mechanism and induce apoptosis (programmed cell death) in cancer cells, with one derivative, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s) , showing potent activity against non-small cell lung cancer cell lines. nih.gov

Other promising therapeutic applications include:

Antifungal Agents : Novel 2-phenylpyrimidine (B3000279) derivatives have been designed as inhibitors of CYP51, a critical enzyme in fungal cell membrane synthesis. One such compound, C6, exhibited significantly better efficacy against seven pathogenic fungal strains than the first-line drug fluconazole. nih.gov

Dual-Target Inhibitors : Researchers have designed and synthesized novel pyrimidine derivatives that act as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important targets in cancer therapy. nih.gov

Anti-Infectives : Pyrimidine derivatives are being developed as potent agents against various infectious diseases, including tuberculosis and HIV. nih.govmdpi.com For example, one isatin–pyrimidine hybrid showed significant inhibition of multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of M. tuberculosis. mdpi.com

| Pyrimidine Scaffold/Derivative | Therapeutic Target/Application | Key Research Finding | Source |

|---|---|---|---|

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | Anticancer (ULK1 Inhibitor) | Inhibits autophagy and induces apoptosis in non-small cell lung cancer cells. | nih.gov |

| 2-phenylpyrimidine derivatives | Antifungal (CYP51 Inhibitor) | Compound C6 showed superior activity against seven pathogenic fungal strains compared to fluconazole. | nih.gov |

| Isatin–pyrimidine hybrids | Antitubercular | Compound 30 exhibited maximum inhibition of MDR and XDR M. tuberculosis strains. | mdpi.com |

| Aminopyrimidine-2,4-diones | Anticancer (Dual BRD4/PLK1 Inhibitor) | Showed excellent-to-good cytotoxic activity against breast, colorectal, and renal cancer cells. | nih.gov |

| Imidazole–pyrimidine–sulfonamide hybrids | Anticancer (HER2/EGFR Inhibitor) | Compounds demonstrated potent inhibition against HER2 and EGFR mutant cell lines. | mdpi.com |

Integration of Advanced Computational Methods in Pyrimidine Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, significantly accelerating the process of identifying and optimizing new therapeutic agents. nih.gov These computational methods are extensively applied to the discovery of novel pyrimidine-based drugs, allowing researchers to design molecules with improved potency and better pharmacokinetic profiles. nih.govnih.gov

Key computational techniques used in pyrimidine drug discovery include:

Molecular Docking : This method predicts how a molecule, such as a pyrimidine derivative, binds to the active site of a target protein. It was used to analyze the binding of the ULK1 inhibitor 3s , elucidating the key interactions responsible for its activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A 3D-QSAR study on pyrazolo[3,4-d]pyrimidine derivatives generated a statistically significant model to guide the design of more potent TRAP1 kinase inhibitors for cancer therapy. nih.gov

Virtual Screening : This technique involves computationally screening large databases of virtual compounds to identify those most likely to bind to a drug target. Virtual screening of the ZINC database identified several potential TRAP1 inhibitors. nih.gov

Pharmacophore Modeling : This method identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This helps in designing new molecules that fit the required spatial arrangement. nih.gov

ADME Prediction : Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Fragment-Based Drug Discovery (FBDD) : This approach uses computational docking to guide the elaboration of small molecular fragments (like a pyrimidine core) into more complex, lead-like molecules with improved binding affinity. acs.org

| Computational Method | Application in Pyrimidine Drug Discovery | Example | Source |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and interactions with target proteins. | Analyzing the binding of 5-bromo-pyrimidine derivatives to ULK1 kinase. | nih.gov |

| 3D-QSAR | Relating 3D structure to biological activity to guide optimization. | Developing a predictive model for pyrazolo[3,4-d]pyrimidine TRAP1 inhibitors. | nih.gov |

| Virtual Screening | Identifying potential hits from large compound libraries. | Screening the ZINC database for novel TRAP1 inhibitors. | nih.gov |

| ADME Prediction | Forecasting pharmacokinetic properties to select better drug candidates. | Evaluating pyrimidine–hydrazone derivatives for Lipinski's rule-of-five compliance. | nih.gov |

| Fragment-Based Drug Discovery (FBDD) | Systematic elaboration of fragment hits into lead compounds. | Using a pyrimidine fragment to design 3-D lead-like molecules. | acs.org |

Advancements in Green Chemistry for Sustainable Pyrimidine Synthesis

Traditional chemical synthesis often involves hazardous solvents and toxic reagents, posing risks to both human health and the environment. rasayanjournal.co.in The principles of green chemistry aim to mitigate these issues by designing chemical processes that are safer, more efficient, and environmentally benign. benthamdirect.com There is a strong and growing trend toward applying these principles to the synthesis of pyrimidines. rasayanjournal.co.inpowertechjournal.com

Key green chemistry approaches for pyrimidine synthesis include:

Microwave and Ultrasound-Assisted Synthesis : Using energy sources like microwaves and ultrasonic irradiation can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. rasayanjournal.co.inacs.orgresearchgate.net The synthesis of pyrano[2,3-d] pyrimidine derivatives has been efficiently achieved using ultrasonic irradiation in an aqueous medium. jmaterenvironsci.com

Use of Green Solvents : Replacing hazardous organic solvents with environmentally friendly alternatives like water or ionic liquids is a core tenet of green chemistry. rasayanjournal.co.in The synthesis of pyrano[2,3,d]pyrimidines has been successfully carried out in an aqueous medium, highlighting the viability of water as a green solvent. jmaterenvironsci.com

Solvent-Free Reactions : Performing reactions without any solvent, for example by using techniques like ball milling or "grindstone chemistry," minimizes waste and environmental impact. rasayanjournal.co.inresearchgate.net

Multicomponent Reactions (MCRs) : As mentioned earlier, MCRs are inherently green as they increase efficiency and reduce the number of synthetic steps and purification processes, thereby minimizing waste. rasayanjournal.co.in

Use of Sustainable Catalysts : Developing and using catalysts that are reusable, non-toxic, and efficient is a major focus. benthamdirect.com Catalysts like diammonium hydrogen phosphate (B84403) have been used for pyrimidine synthesis in aqueous media at room temperature. jmaterenvironsci.com

| Green Chemistry Approach | Description | Advantage | Source |

|---|---|---|---|

| Microwave/Ultrasound Irradiation | Using alternative energy sources to drive reactions. | Faster reaction rates, higher yields, increased product purity. | rasayanjournal.co.inacs.orgresearchgate.net |

| Aqueous Media Synthesis | Using water as the reaction solvent instead of organic solvents. | Non-toxic, inexpensive, environmentally safe. | jmaterenvironsci.com |

| Solvent-Free Conditions | Conducting reactions by grinding solids together (mechanochemistry). | Eliminates solvent waste, high efficiency. | rasayanjournal.co.inresearchgate.net |

| Multicomponent Reactions | Combining three or more reactants in a single pot. | Reduces reaction steps, minimizes waste, high atom economy. | rasayanjournal.co.in |

| Use of Green Catalysts | Employing non-toxic and reusable catalysts. | Reduces hazardous waste and improves sustainability. | benthamdirect.comjmaterenvironsci.com |

Q & A

Q. What are the standard synthetic routes for 2-Amino-5-bromo-4-phenylpyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a precursor pyrimidine derivative. For example, bromination at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 60–80°C) in a solvent such as DMF or acetonitrile . Optimization includes varying stoichiometric ratios (e.g., 1.2–1.5 equivalents of brominating agent) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

- ¹H/¹³C NMR : The amino group at position 2 shows a broad singlet (~5–6 ppm in DMSO-d6), while the bromine at position 5 deshields adjacent protons, causing distinct splitting patterns .

- IR Spectroscopy : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-Br (550–650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to validate the molecular formula (C₁₀H₈BrN₃) .

Q. What are the critical safety considerations when handling this compound?

- Hazard Classifications : Acute toxicity (oral, dermal) and skin irritation risks are noted for structurally similar bromopyrimidines. Use PPE (gloves, lab coats) and work in a fume hood .

- Waste Disposal : Halogenated waste must be segregated and treated by licensed facilities to prevent environmental release of brominated byproducts .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Density functional theory (DFT) studies on similar systems show that electron-withdrawing groups (e.g., Br) lower the LUMO energy, enhancing oxidative addition with Pd catalysts . Researchers should optimize catalyst systems (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous toluene at 100–120°C .

Q. How can conflicting crystallography and spectroscopy data on this compound’s solid-state structure be resolved?

Contradictions may arise from polymorphism or solvent inclusion. Synchrotron XRD paired with solid-state NMR can differentiate polymorphs. For example, discrepancies in NH₂ vibrational frequencies (IR vs. Raman) may indicate hydrogen-bonding variations in different crystalline forms .

Q. What strategies mitigate byproduct formation during functionalization of the 4-phenyl group?

- Directed ortho-metalation : Use of directing groups (e.g., –NH₂) with LiTMP enables selective C-H activation at the phenyl ring’s ortho position.

- Protection/Deprotection : Temporarily protecting the amino group with Boc anhydride prevents unwanted nucleophilic side reactions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.